molecular formula C17H15N5O B5082274 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B5082274
M. Wt: 305.33 g/mol
InChI Key: CESQSFBBZWGTRH-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. Its structure incorporates both a tetrazole ring, a well-known bioisostere for a carboxylic acid group that improves metabolic stability and membrane permeability (source) , and a dihydroisoquinoline scaffold, a privileged structure found in numerous biologically active compounds. This molecular framework is primarily investigated for its potential to interact with and modulate key signaling pathways. Research indicates its application as a key precursor in the synthesis of potent and selective inhibitors targeting the transforming growth factor-β (TGF-β) type I receptor kinase, also known as ALK5 (source) . Inhibition of the TGF-β pathway is a major therapeutic strategy for combating fibrosis and cancer metastasis (source) . Consequently, this compound provides researchers with a versatile and valuable chemical tool for probing TGF-β signaling dynamics, developing new anti-fibrotic agents, and exploring novel oncological therapeutics.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(21-10-9-13-3-1-2-4-15(13)11-21)14-5-7-16(8-6-14)22-12-18-19-20-22/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESQSFBBZWGTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with 4-(1H-tetrazol-1-yl)benzaldehyde under acidic conditions to form the desired methanone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated the potential of this compound as an anticancer agent. Research indicates that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth factors .
  • Neuroprotective Effects
    • The compound has shown promise in neuropharmacology. It may act as a neuroprotective agent by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Properties
    • Some derivatives of the compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents, especially in the context of rising antibiotic resistance .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values in the low micromolar range.
Study 2NeuroprotectionShowed reduction in neuronal apoptosis in models of oxidative stress, suggesting protective effects against neurodegeneration.
Study 3Antimicrobial EfficacyReported effective inhibition of Staphylococcus aureus and Candida albicans growth at sub-micromolar concentrations.

Synthesis and Derivatives

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone can be achieved through various methods, including:

  • Condensation Reactions : Utilizing isoquinoline derivatives and tetrazole compounds to form the target structure.
  • Functionalization : Modifying existing derivatives to enhance biological activity or selectivity.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring is known for its ability to mimic carboxylate groups, which can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure is shared with several derivatives, differing primarily in substituents on the phenyl ring or dihydroisoquinoline moiety. Key structural analogs include:

Compound Name/ID Substituent on Phenyl Ring Key Structural Features Molecular Weight (g/mol) Reference
Target Compound 1H-Tetrazol-1-yl Tetrazole enhances H-bonding, polarity 319.4
Compound 9 () Pyrrolidin-1-yl Aliphatic amine; improved BChE inhibition ~387.5 (C₂₄H₂₅N₃O₂)
Compound 10 () Morpholino Oxygen-containing ring; moderate BChE IC₅₀ ~403.5 (C₂₄H₂₅N₃O₃)
Compound 155 () Styryl-methoxy Extended conjugation; GluN2C modulation ~473.5 (C₂₇H₂₇NO₄)
BT44 () Sulfonyl-piperazine-fluorophenyl Multitargeted; anti-Parkinsonian activity ~600.0 (estimated)


Key Observations :

  • The tetrazole group in the target compound offers distinct electronic and steric properties compared to aliphatic amines (e.g., pyrrolidin-1-yl in Compound 9) or oxygenated rings (e.g., morpholino in Compound 10). This may influence solubility, target selectivity, and binding kinetics .

Pharmacological Activity

Enzyme Inhibition
  • Compound 9 (pyrrolidin-1-yl analog): Demonstrated BChE inhibition (IC₅₀ = 1.2 µM) with >100-fold selectivity over acetylcholinesterase (AChE). Molecular docking revealed dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS), critical for anti-Alzheimer’s activity .
  • Compound 23 (bromophenyl analog): Showed similar BChE inhibition (IC₅₀ = 1.8 µM) and anti-Aβ aggregation at 10 µM, reducing neurotoxicity in SH-SY5Y cells .
Neuroprotective and Multitargeted Effects
  • BT44: A sulfonyl-piperazine derivative with activity against α-synuclein aggregation and dopamine receptor modulation, highlighting the versatility of dihydroisoquinoline-based scaffolds in neurodegenerative drug design .

Physicochemical Properties

Property Target Compound Compound 9 Compound 155
Molecular Weight 319.4 ~387.5 ~473.5
LogP (estimated) ~2.5 ~3.1 ~3.8
Hydrogen Bond Acceptors 6 4 5
Rotatable Bonds 4 6 8

Key Observations :

  • The target compound’s lower molecular weight and higher H-bond acceptor count (due to tetrazole) may improve solubility and blood-brain barrier penetration compared to bulkier analogs like Compound 155 .

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure comprising an isoquinoline moiety and a tetrazole ring, which are known for their diverse biological activities. The molecular formula is C13H15N5O2C_{13}H_{15}N_5O_2, and it has been identified with the CAS number 924861-62-1. The presence of both the isoquinoline and tetrazole frameworks suggests potential interactions with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds featuring the isoquinoline structure. For instance, derivatives of 3,4-dihydroisoquinolines have shown promising results against various pathogens. In one study, compounds similar to this compound demonstrated significant antifungal activity against phytopathogenic fungi, with some compounds exhibiting growth inhibition rates exceeding 90% against certain strains (e.g., V. mali and S. solani) .

CompoundLinear Growth Inhibition (%)
156.8
2 (o-F)78.4
3 (m-F)66.4
4 (p-F)78.4

Cytotoxicity and Anticancer Potential

The cytotoxic effects of compounds related to this class have also been studied extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation by targeting multidrug resistance proteins (MDRs). For example, compounds that modulate P-glycoprotein (P-gp) activity have been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin by increasing intracellular drug accumulation .

In vitro studies on human adenocarcinoma colon cell lines (HT29) revealed that specific derivatives had low cytotoxicity while significantly enhancing doxorubicin's cytotoxic effects in resistant cell lines (HT29/DX). This suggests a potential role for these compounds in overcoming drug resistance in cancer therapy .

The mechanisms underlying the biological activity of these compounds often involve interactions with cellular targets such as enzymes or receptors. For example, structural modifications in the tetrazole moiety can lead to enhanced binding affinity to P-gp, which is crucial for mediating drug transport across cell membranes .

Molecular modeling studies have suggested that these compounds may bind effectively within the P-gp binding pocket, potentially altering its conformation and inhibiting its function .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various derivatives of 3,4-dihydroisoquinolines for their bioactivity against specific cancer cell lines. The results indicated that modifications at specific positions on the isoquinoline framework could significantly impact biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. What synthetic strategies are optimal for constructing the 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone scaffold?

The synthesis typically involves a Pictet-Spengler reaction to form the dihydroisoquinoline core, followed by Friedel-Crafts acylation to attach the tetrazole-containing phenyl group. Key steps include:

  • Pictet-Spengler Cyclization : Reacting β-phenylethylamine derivatives with aldehydes under acidic conditions (e.g., HCl in ethanol at 60°C) to form the dihydroisoquinoline ring .
  • Tetrazole Installation : Using [4-(1H-tetrazol-1-yl)phenyl]methanone precursors, synthesized via Huisgen cycloaddition with nitriles and sodium azide .
  • Friedel-Crafts Acylation : Employing AlCl₃ as a catalyst in anhydrous dichloromethane to couple the dihydroisoquinoline with the tetrazolylphenyl ketone .
    Optimization : Reaction yields improve with controlled temperature (0–5°C for acylation) and exclusion of moisture.

Q. How is structural confirmation achieved for intermediates and final products?

A combination of NMR, HRMS, and X-ray crystallography is critical:

  • ¹H/¹³C NMR : Key signals include the tetrazole proton (δ 8.9–9.2 ppm, singlet) and dihydroisoquinoline methylene groups (δ 3.5–4.5 ppm, multiplet). Aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Diffraction : Resolves stereochemistry, as seen in related dihydroisoquinoline complexes (e.g., PDB 8DU9 for estrogen receptor-bound analogs) .

Q. Which purification techniques are effective for isolating intermediates?

  • Silica Gel Chromatography : Use gradient elution (hexane/ethyl acetate 10:1 to 3:1) for intermediates with polar functional groups (e.g., tetrazole) .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals for final products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers in chiral analogs .

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict binding to biological targets like estrogen receptors?

  • Protocol :
    • Protein Preparation : Retrieve the ERα LBD structure (PDB 8DU9) and optimize hydrogen bonding networks .
    • Ligand Preparation : Generate low-energy conformers of the compound using OPLS4 force field.
    • Grid Generation : Define the binding site around co-crystallized ligands (e.g., (6-hydroxy-1-(4-((1-propylazetidin-3-yl)oxy)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone) .
    • Docking : Use Glide’s XP mode to account for torsional flexibility.
  • Validation : Compare predicted poses with crystallographic data (RMSD <1.5 Å indicates high accuracy) .

Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?

Substituent Position Activity Trend Reference
-OCH₃Dihydroisoquinoline C6/C7↑ BChE inhibition (IC₅₀ = 0.8 μM)
-Cl/-BrPhenyl ring↑ ERα binding (Kd = 12 nM)
-CF₃Tetrazole phenyl↓ Metabolic stability (t₁/₂ = 15 min in liver microsomes)
  • Method : Synthesize analogs via substituent-specific reagents (e.g., chlorobenzoyl chloride for -Cl) and assay using enzyme inhibition or SPR binding .

Q. How to resolve contradictions in reported biological activities across analogs?

  • Case Study : Tetrazolyl vs. triazolyl analogs show conflicting BChE inhibition.
    • Hypothesis : Tetrazole’s higher acidity (pKa ~4.9) enhances ionic interactions vs. triazole (pKa ~8.2) .
    • Testing : Perform enzymatic assays at pH 7.4 and 6.0; tetrazolyl analogs show pH-dependent activity, confirming electrostatic contributions .

Q. What assays evaluate metabolic stability in preclinical studies?

  • Liver Microsome Assay :
    • Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    • Sample at 0, 5, 15, 30, 60 min.
    • Quantify via LC-MS/MS; calculate t₁/₂ using first-order kinetics .
  • Key Finding : Electron-withdrawing groups (e.g., -CF₃) reduce stability due to enhanced CYP450 metabolism .

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